CYP4Z1 Inhibition: Moderate Potency with Defined Binding Affinity Relative to 1-Benzylimidazole
5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide inhibits CYP4Z1 with a Ki of 2.2 µM in human HepG2 cell membranes transduced with lentiviral vector [1]. This represents a defined, moderate potency level that contrasts with the low micromolar affinity of the prototypical non-covalent inhibitor 1-benzylimidazole, which was previously the most active known non-covalent CYP4Z1 inhibitor [2]. While more potent inhibitors have since been identified (e.g., compound 20 with IC₅₀ = 63 ± 19 nM in MCF-7 cells) [2], the 2.2 µM Ki of this compound provides a well-characterized benchmark for SAR studies and serves as a useful comparator for evaluating next-generation inhibitors.
| Evidence Dimension | CYP4Z1 inhibitory affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.2 µM (2.20E+3 nM) |
| Comparator Or Baseline | 1-Benzylimidazole: low micromolar affinity (exact Ki not specified in source); Compound 20: IC₅₀ = 63 ± 19 nM |
| Quantified Difference | Target compound Ki is in the low micromolar range; compound 20 is approximately 35-fold more potent (based on IC₅₀ comparison) |
| Conditions | Inhibition of CYP4Z1 (unknown origin) in human HepG2 cell membranes transduced with lentiviral vector using luciferin-benzyl ether as substrate; preincubated 5 min with NADPH, measured after 10 min by LC-MS/MS [1] |
Why This Matters
This moderate potency provides a defined baseline for structure-activity relationship (SAR) studies in CYP4Z1 inhibitor development and enables informed selection of this compound as a reference tool rather than a lead candidate.
- [1] BindingDB. BDBM50527963 (CHEMBL4557940): 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide – CYP4Z1 Ki = 2.20E+3 nM. Accessed 2026. View Source
- [2] Machalz D, et al. Discovery of a novel potent cytochrome P450 CYP4Z1 inhibitor. Eur J Med Chem. 2021;219:113444. doi:10.1016/j.ejmech.2021.113444. View Source
